3-(3-NITRO-1H-PYRAZOL-1-YL)-N-[3-(3-NITRO-1H-PYRAZOL-1-YL)PROPANOYL]PROPANOHYDRAZIDE
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Overview
Description
3-(3-NITRO-1H-PYRAZOL-1-YL)-N-[3-(3-NITRO-1H-PYRAZOL-1-YL)PROPANOYL]PROPANOHYDRAZIDE is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features two nitro-pyrazole groups connected through a propanohydrazide linkage, making it a subject of interest for researchers in chemistry, biology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-NITRO-1H-PYRAZOL-1-YL)-N-[3-(3-NITRO-1H-PYRAZOL-1-YL)PROPANOYL]PROPANOHYDRAZIDE typically involves multi-step organic reactions. The process begins with the nitration of pyrazole to form 3-nitro-1H-pyrazole. This intermediate is then reacted with propanoyl chloride to form 3-(3-nitro-1H-pyrazol-1-yl)propanoyl chloride. Finally, the propanoyl chloride derivative is reacted with hydrazine hydrate to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. Techniques like recrystallization and chromatography are often employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
3-(3-NITRO-1H-PYRAZOL-1-YL)-N-[3-(3-NITRO-1H-PYRAZOL-1-YL)PROPANOYL]PROPANOHYDRAZIDE undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The hydrazide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of dinitro derivatives.
Reduction: Formation of diamino derivatives.
Substitution: Formation of various substituted hydrazides.
Scientific Research Applications
3-(3-NITRO-1H-PYRAZOL-1-YL)-N-[3-(3-NITRO-1H-PYRAZOL-1-YL)PROPANOYL]PROPANOHYDRAZIDE has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials, including energetic materials and polymers.
Mechanism of Action
The mechanism of action of 3-(3-NITRO-1H-PYRAZOL-1-YL)-N-[3-(3-NITRO-1H-PYRAZOL-1-YL)PROPANOYL]PROPANOHYDRAZIDE involves its interaction with molecular targets such as enzymes and receptors. The nitro groups can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological macromolecules. The hydrazide linkage allows for the formation of hydrogen bonds and other interactions with target proteins, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
- 1-(3,5-Dinitro-1H-pyrazol-4-yl)-3-nitro-1H-1,2,4-triazol-5-amine (HCPT)
- 3,4-Dinitro-1-(1H-tetrazol-5-yl)-1H-pyrazol-5-amine (HANTP)
Uniqueness
Compared to similar compounds, 3-(3-NITRO-1H-PYRAZOL-1-YL)-N-[3-(3-NITRO-1H-PYRAZOL-1-YL)PROPANOYL]PROPANOHYDRAZIDE features a unique combination of nitro-pyrazole groups and a hydrazide linkage, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C12H14N8O6 |
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Molecular Weight |
366.29g/mol |
IUPAC Name |
3-(3-nitropyrazol-1-yl)-N'-[3-(3-nitropyrazol-1-yl)propanoyl]propanehydrazide |
InChI |
InChI=1S/C12H14N8O6/c21-11(3-7-17-5-1-9(15-17)19(23)24)13-14-12(22)4-8-18-6-2-10(16-18)20(25)26/h1-2,5-6H,3-4,7-8H2,(H,13,21)(H,14,22) |
InChI Key |
VWEICKVXQMAJKI-UHFFFAOYSA-N |
SMILES |
C1=CN(N=C1[N+](=O)[O-])CCC(=O)NNC(=O)CCN2C=CC(=N2)[N+](=O)[O-] |
Canonical SMILES |
C1=CN(N=C1[N+](=O)[O-])CCC(=O)NNC(=O)CCN2C=CC(=N2)[N+](=O)[O-] |
Origin of Product |
United States |
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